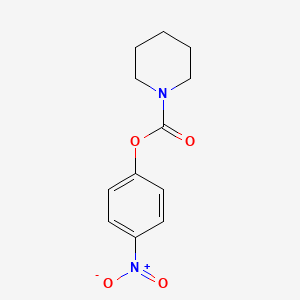

4-Nitrophenyl piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Safety and Hazards

Future Directions

The future directions for research on 4-nitrophenyl 1-piperidinecarboxylate and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, new carbamates of 4-nitrophenylchloroformate have shown promising antimicrobial and antioxidant activities, suggesting potential future directions in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AA38-3 involves the esterification of 1-Piperidinecarboxylic acid with 4-nitrophenol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: While specific industrial production methods for AA38-3 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: AA38-3 primarily undergoes hydrolysis reactions due to the presence of the ester functional group. In the presence of water and an acid or base catalyst, AA38-3 can be hydrolyzed to yield 1-Piperidinecarboxylic acid and 4-nitrophenol .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as the solvent.

Esterification: Dicyclohexylcarbodiimide (DCC) as a dehydrating agent, anhydrous conditions.

Major Products:

Hydrolysis: 1-Piperidinecarboxylic acid and 4-nitrophenol.

Scientific Research Applications

AA38-3 is utilized in various scientific research applications due to its ability to inhibit serine hydrolases. Some of the key applications include:

Mechanism of Action

AA38-3 exerts its effects by inhibiting the activity of serine hydrolases. The compound binds to the active site of the enzyme, preventing the hydrolysis of the substrate. This inhibition occurs through the formation of a covalent bond between the ester group of AA38-3 and the serine residue in the active site of the enzyme . The molecular targets of AA38-3 include ABHD6, ABHD11, and FAAH, which are involved in various metabolic and signaling pathways .

Comparison with Similar Compounds

AA38-3 is unique in its ability to inhibit multiple serine hydrolases simultaneously. Similar compounds include:

URB-597: A selective inhibitor of FAAH with high potency.

PF-04457845: Another potent FAAH inhibitor with similar applications in research.

Palmitoylisopropylamide: A selective FAAH inhibitor used in studies of inflammation and pain.

Compared to these compounds, AA38-3’s ability to inhibit multiple targets makes it a versatile tool in research, providing broader applications in studying enzyme inhibition and developing therapeutic agents .

Properties

IUPAC Name |

(4-nitrophenyl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-8-2-1-3-9-13)18-11-6-4-10(5-7-11)14(16)17/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSYPQIMNAYLCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5612834.png)

![2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5612840.png)

![1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5612848.png)

![8-fluoro-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5612859.png)

![1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B5612865.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3,5-dihydroxybenzamide](/img/structure/B5612878.png)

![[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B5612881.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5612886.png)

![5-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5612907.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5612913.png)

![2-[(2-{1-[(5-methyl-3-thienyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5612937.png)

![methyl {2-[4-(4-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5612939.png)